3-Fluoro-5-(pyridin-4-yl)phenol
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Overview
Description
3-Fluoro-5-(pyridin-4-yl)phenol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a pyridyl group at the 5th position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridyl group can undergo reduction reactions to form reduced pyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can yield various substituted derivatives.
Scientific Research Applications
3-Fluoro-5-(pyridin-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridyl group can also interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Similar in structure but lacks the phenol group.
5-Fluoro-2-pyridylphenol: Similar but with different substitution positions.
4-Fluoro-3-pyridylphenol: Another isomer with different substitution positions.
Uniqueness
3-Fluoro-5-(pyridin-4-yl)phenol is unique due to the specific positioning of the fluorine and pyridyl groups, which imparts distinct physical, chemical, and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8FNO |
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Molecular Weight |
189.19 g/mol |
IUPAC Name |
3-fluoro-5-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-10-5-9(6-11(14)7-10)8-1-3-13-4-2-8/h1-7,14H |
InChI Key |
NRHLLEGYPFJXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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